Cas no 36614-31-0 (Prosta-5,10,13,17-tetraen-1-oicacid, 15-hydroxy-9-oxo-, (5Z,13E,15S,17Z)-)

Prosta-5,10,13,17-tetraen-1-oicacid, 15-hydroxy-9-oxo-, (5Z,13E,15S,17Z)- structure
36614-31-0 structure
Product Name:Prosta-5,10,13,17-tetraen-1-oicacid, 15-hydroxy-9-oxo-, (5Z,13E,15S,17Z)-
CAS No:36614-31-0
MF:C20H28O4
MW:332.433926582336
CID:307192
PubChem ID:5283112
Update Time:2025-11-02

Prosta-5,10,13,17-tetraen-1-oicacid, 15-hydroxy-9-oxo-, (5Z,13E,15S,17Z)- Chemical and Physical Properties

Names and Identifiers

    • Prosta-5,10,13,17-tetraen-1-oicacid, 15-hydroxy-9-oxo-, (5Z,13E,15S,17Z)-
    • 7-[(1R,2S)-2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
    • Prostaglandin A3
    • CTK1C2846
    • 36614-31-0
    • SR-01000946834
    • 9-oxo-15S-hydroxy-5Z,10Z,13E,17Z-prostatetraenoic acid
    • PGA3
    • 9-OXO-15S-HYDROXY-PROSTA-5Z,10,13E,17Z-TETRAEN-1-OIC ACID
    • SCHEMBL14577783
    • (5Z,13E,15S,17Z)-15-hydroxy-9-oxoprosta-5,10,13,17-tetraen-1-oic acid
    • SR-01000946834-1
    • LMFA03010140
    • CHEBI:134510
    • (Z)-7-[(1R,2S)-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
    • CS-0064394
    • (Z)-7-((1R,2S)-2-((S,1E,5Z)-3-Hydroxyocta-1,5-dien-1-yl)-5-oxocyclopent-3-en-1-yl)hept-5-enoic acid
    • HY-114822
    • Inchi: 1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12-18,21H,2,5,8-11H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t16-,17-,18+/m0/s1
    • InChI Key: KSIRMUMXJFWKAC-FHJHOUOTSA-N
    • SMILES: O=C1C=C[C@H](/C=C/[C@H](C/C=C\CC)O)[C@H]1C/C=C\CCCC(=O)O

Computed Properties

  • Exact Mass: 332.19900
  • Monoisotopic Mass: 332.19875937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 11
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • PSA: 74.60000
  • LogP: 3.83230

Prosta-5,10,13,17-tetraen-1-oicacid, 15-hydroxy-9-oxo-, (5Z,13E,15S,17Z)- Pricemore >>

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Additional information on Prosta-5,10,13,17-tetraen-1-oicacid, 15-hydroxy-9-oxo-, (5Z,13E,15S,17Z)-

Recent Advances in the Study of Prosta-5,10,13,17-tetraen-1-oicacid, 15-hydroxy-9-oxo-, (5Z,13E,15S,17Z)- (CAS: 36614-31-0)

The compound Prosta-5,10,13,17-tetraen-1-oicacid, 15-hydroxy-9-oxo-, (5Z,13E,15S,17Z)- (CAS: 36614-31-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the compound's role as a prostaglandin analog, with particular interest in its anti-inflammatory and anti-proliferative properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The study utilized molecular docking simulations and in vitro assays to elucidate the binding interactions and inhibitory mechanisms, providing a foundation for further structural optimization.

In addition to its anti-inflammatory effects, research has explored the compound's potential in oncology. A preclinical study conducted by researchers at the National Cancer Institute (2024) revealed that Prosta-5,10,13,17-tetraen-1-oicacid, 15-hydroxy-9-oxo-, (5Z,13E,15S,17Z)- induces apoptosis in certain cancer cell lines through the modulation of the PI3K/AKT signaling pathway. These findings suggest its potential as a lead compound for developing novel anti-cancer agents, though further in vivo studies are warranted to assess efficacy and safety.

The synthesis of this compound has also seen advancements. A recent paper in Organic Letters (2024) described an efficient, scalable synthetic route using a combination of enzymatic catalysis and asymmetric synthesis. This method achieved a high yield (78%) and enantiomeric excess (>95%), addressing previous challenges related to stereochemical control and scalability. Such improvements are critical for facilitating future pharmacological studies and potential commercialization.

Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its pharmacokinetic profile require further investigation. Preliminary data indicate rapid metabolism in liver microsomes, suggesting the need for prodrug strategies or formulation enhancements to improve bioavailability. Collaborative efforts between chemists and pharmacologists are essential to overcome these hurdles and translate laboratory findings into clinical applications.

In conclusion, Prosta-5,10,13,17-tetraen-1-oicacid, 15-hydroxy-9-oxo-, (5Z,13E,15S,17Z)- (CAS: 36614-31-0) represents a compelling area of research with multifaceted therapeutic potential. Ongoing studies are expected to refine its biological understanding and optimize its properties for drug development. The integration of computational, synthetic, and biological approaches will be pivotal in advancing this compound toward preclinical and clinical evaluation.

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